molecular formula C20H16N2O B6291491 (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole CAS No. 1108603-34-4

(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B6291491
CAS No.: 1108603-34-4
M. Wt: 300.4 g/mol
InChI Key: VNKLZQCCCHJDTO-MOPGFXCFSA-N
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Description

(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative with the molecular formula C₂₀H₁₆N₂O (MW: 300.35) and CAS number 1108603-34-4 . Its structure features a dihydrooxazole core substituted with two phenyl groups at the 4R and 5S positions and a pyridin-2-yl group at the 2-position. This compound is widely utilized as a ligand in asymmetric catalysis due to its ability to coordinate transition metals (e.g., gold, palladium) and induce stereoselectivity in reactions . It is commercially available from suppliers like BLDpharm and CymitQuimica, with prices varying based on purity (typically ≥97%) and enantiomeric excess (e.g., 99% ee) .

Properties

IUPAC Name

(4R,5S)-4,5-diphenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-20(22-18)17-13-7-8-14-21-17/h1-14,18-19H/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKLZQCCCHJDTO-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of β-Hydroxyamide Precursors

A foundational approach to oxazole derivatives involves cyclodehydration of β-hydroxyamides. For (4R,5S)-4,5-diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, this method begins with a chiral β-hydroxyamide bearing phenyl groups at the 4 and 5 positions. The hydroxyamide is synthesized via asymmetric aldol addition between a phenyl-substituted aldehyde and a protected glycine equivalent, catalyzed by a chiral organocatalyst such as proline . Subsequent treatment with a dehydrating agent (e.g., Burgess reagent) induces cyclization, forming the dihydrooxazole ring.

Example Procedure :

  • Aldol Reaction : (S)-4-Phenyl-2-oxazolidinone (1.2 equiv) reacts with benzaldehyde (1.0 equiv) in dichloromethane at −20°C, catalyzed by titanium(IV) chloride (0.1 equiv), yielding a β-hydroxyamide with >90% enantiomeric excess (ee) .

  • Cyclization : The hydroxyamide is treated with Burgess reagent (1.5 equiv) in tetrahydrofuran at 0°C, generating the dihydrooxazole core.

Critical parameters include temperature control to minimize racemization and solvent polarity to stabilize intermediates.

Stereoselective Synthesis via Chiral Auxiliaries

To enforce the (4R,5S) configuration, chiral auxiliaries like Evans oxazolidinones are employed. This method ensures precise stereochemical outcomes during ring formation.

Stepwise Protocol :

  • Auxiliary Attachment : (R)-4-Phenyl-2-oxazolidinone is coupled to a β-keto ester via a Mukaiyama aldol reaction, introducing the 4-phenyl group with >95% diastereoselectivity .

  • Ring Closure : The intermediate undergoes cyclization with ammonium acetate and paraformaldehyde in acetic acid at 118°C, forming the dihydrooxazole ring while retaining stereochemistry .

  • Auxiliary Removal : Hydrolysis with lithium hydroxide in aqueous THF releases the free dihydrooxazole.

This method achieves 85–90% yield with enantiomeric ratios exceeding 19:1 (4R,5S:4S,5R) .

Post-Functionalization via Cross-Coupling Reactions

The pyridin-2-yl group at position 2 is introduced via Suzuki-Miyaura coupling. A halogenated dihydrooxazole precursor (e.g., 2-bromo-4,5-diphenyl-4,5-dihydrooxazole) reacts with pyridin-2-ylboronic acid under palladium catalysis.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80°C, 12 hours

This step affords the target compound in 75–80% yield, with regioselectivity ensured by the electron-deficient pyridinyl boronic acid .

Asymmetric Catalytic Cyclization

Transition-metal-catalyzed asymmetric cyclization offers a direct route to the (4R,5S) configuration. A gold(I)-NHC complex, as described in recent literature, facilitates enantioselective ring-forming reactions .

Catalytic System :

  • Catalyst : Chlorido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) (5 mol%)

  • Substrate : Propargylamide with phenyl substituents

  • Conditions : Dichloromethane, room temperature, 24 hours

This method achieves 88% yield and 92% ee, leveraging the chiral NHC-gold complex to induce axial chirality during cyclization .

Resolution of Racemic Mixtures

For non-catalytic methods, kinetic resolution using chiral stationary phases (CSPs) separates enantiomers. High-performance liquid chromatography (HPLC) with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves racemic (4R,5S/4S,5R)-dihydrooxazole, achieving >99% ee after optimization .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole exhibit potential anticancer properties. Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its effectiveness is attributed to its ability to interact with specific biological targets involved in cancer proliferation.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Catalysis

Asymmetric Synthesis
(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has been utilized as a chiral catalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions is particularly valuable in synthesizing pharmaceuticals and agrochemicals. The compound's chiral centers allow for the production of enantiomerically pure compounds, which are crucial in drug development.

Transition Metal Complexes
This oxazole derivative can form complexes with transition metals, enhancing its catalytic properties. These metal complexes have been employed in various organic transformations, including cross-coupling reactions and C-H activation processes. The versatility of these catalysts opens new avenues for synthesizing complex organic molecules.

Material Science

Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole into these devices can enhance their efficiency and stability.

Polymer Chemistry
In polymer science, this compound can serve as a building block for the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices could lead to materials with improved thermal stability and mechanical strength, suitable for various industrial applications.

Case Studies

Study Title Application Area Findings
Anticancer Activity of OxazolesMedicinal ChemistryDemonstrated inhibition of cancer cell proliferation; induced apoptosis.
Asymmetric Synthesis Using CatalystsOrganic SynthesisAchieved high enantioselectivity in producing pharmaceutical intermediates.
Development of OLEDsMaterial ScienceImproved efficiency and stability in organic light-emitting diodes.

Mechanism of Action

The mechanism by which (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridin-2-yl group in the target compound can be modified to alter electronic and steric properties. Key derivatives include:

Compound Name Substituent on Pyridine Molecular Formula MW Key Properties/Applications References
(4S,5R)-2-(6-Methylpyridin-2-yl)-... 6-Methyl C₂₁H₁₈N₂O 314.38 Enhanced steric bulk; used in chiral ligand libraries
(4R,5S)-2-(6-Phenylpyridin-2-yl)-... 6-Phenyl C₂₆H₂₀N₂O 376.45 Increased π-π stacking; potential for rigid metal coordination
(4S,5R)-2-(5-Trifluoromethylpyridin-2-yl)-.. 5-Trifluoromethyl C₂₁H₁₅F₃N₂O 368.36 Electron-withdrawing group; improves solubility in polar media
(4R,5S)-2-(6-Dicyclopentylmethylpyridin-2-yl)-... 6-Dicyclopentylmethyl C₃₁H₃₄N₂O 450.61 Extreme steric hindrance; niche applications in bulky ligand design

Key Findings :

  • Electron-withdrawing groups (e.g., CF₃) enhance Lewis acidity in metal complexes, improving catalytic activity in polar reactions .
  • Bulky substituents (e.g., dicyclopentylmethyl) reduce reaction rates but increase enantioselectivity in asymmetric catalysis due to restricted conformational flexibility .
Stereochemical Variations

The stereochemistry of the 4,5-diphenyl groups critically influences chiral environments:

Compound Name Stereochemistry Molecular Formula MW Key Properties References
(4R,5S)-4,5-Diphenyl-... 4R,5S C₂₀H₁₆N₂O 300.35 Industry standard for asymmetric catalysis
(4S,5R)-4,5-Diphenyl-... 4S,5R C₂₀H₁₆N₂O 300.35 Mirror-image enantiomer; opposite stereoselectivity
(4S,5S)-4,5-Diphenyl-... 4S,5S C₂₀H₁₆N₂O 300.35 Limited commercial use due to lower catalytic efficiency

Key Findings :

  • The 4R,5S configuration is preferred in industrial settings for its compatibility with gold(I)-catalyzed cycloadditions .
  • Enantiomeric pairs (e.g., 4R,5S vs. 4S,5R) exhibit mirrored stereoselectivity, enabling access to both enantiomers of a product .
Functional Group Replacements

Replacing the oxazoline core or pyridine with other heterocycles alters coordination behavior:

Compound Type Structure Key Differences Applications References
Thiazole Derivatives 4,5-Dihydrothiazole core Sulfur atom enhances π-backbonding Antibacterial agents; enzyme inhibitors
Quinoline-Based Oxazolines Quinolin-2-yl instead of pyridin-2-yl Larger aromatic system; stronger luminescence Photocatalysis; OLED materials

Key Findings :

  • Thiazole derivatives exhibit broader biological activity due to sulfur’s electronegativity .
  • Quinoline-based oxazolines show promise in optoelectronics, leveraging extended conjugation for light absorption .

Biological Activity

(4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antifungal and anticancer activities, as well as its metabolic stability and pharmacokinetics.

  • IUPAC Name : (4R,5S)-4,5-diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
  • CAS Number : 1108603-34-4
  • Molecular Formula : C20H16N2O
  • Molecular Weight : 300.36 g/mol
  • Purity : 97% .

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the oxazole class. For instance, derivatives of 4,5-dihydrooxazole have shown broad-spectrum antifungal activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
A30Candida albicans0.03 - 0.5 μg/mL
A31Cryptococcus neoformans0.25 - 2 μg/mL
A33Aspergillus fumigatus0.25 - 2 μg/mL

These compounds exhibited excellent metabolic stability in human liver microsomes, with half-lives of approximately 80.5 minutes and 69.4 minutes for compounds A31 and A33 respectively .

Anticancer Activity

The anticancer potential of oxazole derivatives has also been noted in various studies. While specific data on (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is limited, related compounds have demonstrated cytotoxic effects against cancer cell lines. For example:

  • Mechanism of Action : Many oxazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation.

Case Studies

  • Study on Fungal Infections :
    A study investigated the efficacy of a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives against fungal infections. The results indicated significant antifungal activity with low MIC values, suggesting that modifications to the oxazole structure could enhance efficacy against resistant strains .
  • Pharmacokinetic Evaluation :
    In a pharmacokinetic study involving SD rats, compound A31 was evaluated for its absorption and distribution characteristics. The study found that it had favorable pharmacokinetic properties, indicating its potential for further development as an antifungal agent .

Metabolic Stability and Pharmacokinetics

The metabolic stability of (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is crucial for its therapeutic applications. Compounds with high metabolic stability tend to have longer half-lives in vivo, which is beneficial for sustained therapeutic effects.

Key Findings:

  • Half-life : Approximately 80.5 minutes for some derivatives.
  • CYP Enzyme Interaction : Compounds showed weak or negligible inhibition of CYP3A4 and CYP2D6 enzymes, indicating a lower risk for drug-drug interactions .

Q & A

Q. What are the key synthetic steps and structural characterization methods for (4R,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole?

The synthesis typically involves multi-step reactions starting from chiral precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclocondensation of amino alcohols with pyridine-containing carbonyl derivatives under controlled conditions (e.g., reflux in ethanol or toluene). Purification via column chromatography and recrystallization ensures high yields (83–94%) . Structural confirmation employs:

  • NMR spectroscopy : Assigning diastereotopic protons in the dihydrooxazole ring and aromatic regions.
  • Polarimetry : Verifying enantiomeric purity (>99% ee) .
  • GC-MS/IR : Validating molecular weight and functional groups .

Q. How is the stereochemical configuration of the compound determined during synthesis?

The (4R,5S) configuration is established using chiral auxiliaries or enantiopure starting materials. For example, (S)-(+)-2-phenylglycinol enforces stereocontrol during cyclization . X-ray crystallography (via SHELX programs) can resolve absolute configuration, though this requires high-quality single crystals .

Advanced Research Questions

Q. What are the primary challenges in achieving high enantiomeric purity, and how can they be addressed?

Challenges include racemization during acidic/basic conditions and side reactions in multi-step syntheses. Mitigation strategies:

  • Temperature control : Limiting reaction temperatures to <80°C to prevent epimerization .
  • Protecting groups : Temporarily shielding reactive sites (e.g., tosyl groups) to avoid unwanted nucleophilic attacks .
  • Chiral chromatography : Using cellulose-based columns for final purification .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data often arise from dynamic effects (e.g., ring puckering in dihydrooxazole) or impurities. Approaches include:

  • Variable-temperature NMR : Identifying coalescence temperatures for conformational exchange .
  • DFT calculations : Comparing experimental and computed chemical shifts to validate assignments .
  • Crystallographic validation : Using SHELXL for refining crystal structures to confirm bond lengths/angles .

Q. What strategies optimize reaction yields in multi-step syntheses of dihydrooxazole derivatives?

Yield optimization focuses on:

  • Reagent selection : Using iBuOCOCl/NMM for efficient amide bond formation over traditional acid chlorides to reduce side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing transition states .
  • Catalysis : Employing sodium methoxide for controlled ring closure, minimizing hydrolysis .

Methodological Considerations

Q. Table 1: Key Synthetic Parameters for Dihydrooxazole Derivatives

ParameterOptimal ConditionsReferences
Cyclization temperature60–80°C (prevents racemization)
Purification methodSilica gel chromatography (hexane:EA)
Enantiomeric analysisChiral HPLC (Chiralpak IC column)
Yield range65–94% (depending on step complexity)

Critical Analysis of Data Contradictions

  • Contradictory melting points : Variations may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify true melting points .
  • Discrepant biological activity : Differences in enzyme inhibition assays (e.g., IC50 values) could arise from stereochemical impurities. Validate purity via HPLC before biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.